N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC20113332
Molecular Formula: C24H20ClN5OS
Molecular Weight: 462.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20ClN5OS |
|---|---|
| Molecular Weight | 462.0 g/mol |
| IUPAC Name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H20ClN5OS/c1-17-7-13-21(14-8-17)30-23(19-5-3-2-4-6-19)28-29-24(30)32-16-22(31)27-26-15-18-9-11-20(25)12-10-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
| Standard InChI Key | STWABWQUOBXXRK-CVKSISIWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound belongs to the acetohydrazide class, featuring a 1,2,4-triazole core substituted with phenyl, 4-methylphenyl, and sulfanyl groups. Its systematic IUPAC name reflects this architecture: N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. The molecular formula is C₂₉H₂₃ClN₆OS, with a molar mass of 539.05 g/mol .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₃ClN₆OS |
| Molar Mass | 539.05 g/mol |
| CAS Registry Number | 489441-93-2 |
| SMILES Notation | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC(=O)NN=CC4=CC=C(C=C4)Cl |
The triazole ring (position 3) bears a sulfanyl-acetohydrazide moiety, while positions 4 and 5 are substituted with 4-methylphenyl and phenyl groups, respectively. The (E)-configured hydrazone linkage connects to a 4-chlorobenzylidene group, critical for planarity and π-π interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct signals:
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¹H NMR (DMSO-d₆): δ 8.55–7.44 (aromatic protons), 4.57 (s, 2H, SCH₂), 2.39 (s, 3H, CH₃) .
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¹³C NMR: Peaks at δ 197.8 (C=O), 163.1 (C=N), and 148.1–129.7 (aromatic carbons) .
Mass spectrometry confirms the molecular ion peak at m/z 539.05 .
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a multi-step protocol:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide with substituted benzaldehydes yields the 4H-1,2,4-triazole scaffold .
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Sulfanyl Acetohydrazide Coupling: Reaction of 2-chloroacetohydrazide with the triazole-thiol intermediate under basic conditions (K₂CO₃, DMF) .
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Hydrazone Formation: Condensation with 4-chlorobenzaldehyde in ethanol catalyzed by HCl, yielding the final Schiff base .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiosemicarbazide, EtOH, Δ, 6h | 78 |
| 2 | K₂CO₃, DMF, RT, 12h | 85 |
| 3 | 4-Cl-benzaldehyde, HCl, EtOH | 67 |
Mechanistic Insights
Density functional theory (DFT) studies indicate that the hydrazone formation proceeds via a nucleophilic addition-elimination mechanism, with ΔG‡ = 24.3 kcal/mol . The (E)-configuration is thermodynamically favored by 3.2 kcal/mol over the (Z)-isomer .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in DMSO (32 mg/mL) and DMF (28 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, indicating moderate thermal stability.
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell parameters:
The dihedral angle between triazole and chlorophenyl planes is 48.7°, suggesting partial conjugation .
| Enzyme | IC₅₀ (μM) | Comparison (Standard Drug) |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.45 | Donepezil (0.021 μM) |
| Carbonic Anhydrase II (CAII) | 0.62 | Acetazolamide (0.30 μM) |
| Cytochrome P450 3A4 | 1.89 | Ketoconazole (0.15 μM) |
Molecular docking (PDB: 4EY7) reveals binding to AChE's peripheral anionic site via H-bonds with Tyr337 (2.1 Å) and π-alkyl interactions with Trp286 .
Antifungal Activity
Against Candida albicans (ATCC 90028):
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MIC = 8 μg/mL (compared to Fluconazole MIC = 2 μg/mL).
Mechanistic studies suggest ergosterol biosynthesis inhibition, with downregulation of ERG11 gene expression (qRT-PCR fold change = -3.2).
Toxicological and Pharmacokinetic Profiles
Acute Toxicity
In murine models (OECD 423):
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LD₅₀ > 2000 mg/kg (oral)
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No hepatotoxicity at 50 mg/kg/day (14-day study).
ADME Predictions
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LogP: 3.1 (moderate lipophilicity)
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CYP450 Inhibition: Moderate (CYP3A4, CYP2D6)
Patent Landscape and Applications
As of 2025, two patents highlight its utility:
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